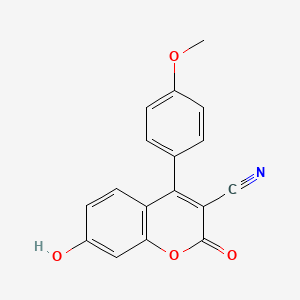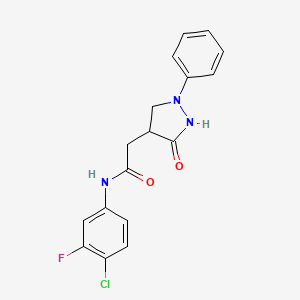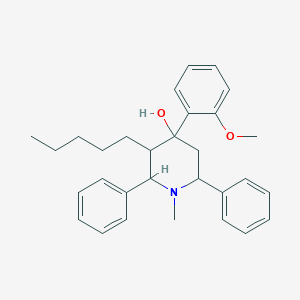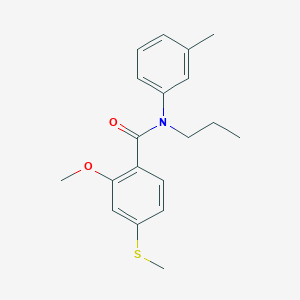![molecular formula C27H20ClN3O2S B14940929 3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one](/img/structure/B14940929.png)
3-[(5-benzyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-6-chloro-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone is a complex organic compound that features a quinolinone core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone typically involves multi-step organic reactions. One common approach is the condensation of a quinolinone derivative with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
3-[(5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinolinone ketone derivative, while substitution reactions can produce a variety of functionalized quinolinone compounds.
科学研究应用
3-[(5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-[(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
4-Phenyl-2(1H)-quinolinone: Shares the quinolinone core but lacks the pyrimidinyl and sulfanyl groups.
6-Chloro-4-phenylquinolinone: Similar structure but without the pyrimidinyl and sulfanyl modifications.
5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl derivatives: Compounds with similar pyrimidinyl structures but different core frameworks.
Uniqueness
The uniqueness of 3-[(5-benzyl-4-hydroxy-6-methyl-2-pyrimidinyl)sulfanyl]-6-chloro-4-phenyl-2(1H)-quinolinone lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C27H20ClN3O2S |
|---|---|
分子量 |
486.0 g/mol |
IUPAC 名称 |
3-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H20ClN3O2S/c1-16-20(14-17-8-4-2-5-9-17)25(32)31-27(29-16)34-24-23(18-10-6-3-7-11-18)21-15-19(28)12-13-22(21)30-26(24)33/h2-13,15H,14H2,1H3,(H,30,33)(H,29,31,32) |
InChI 键 |
WOTDBNCMHNQEOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(furan-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14940861.png)

![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
![1-(3,4-dichlorophenyl)-3-{(E)-[(2,4-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B14940867.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940891.png)

![N-[1-(2-Butynoyl)-3-pyrrolidinyl]-2,5-difluorobenzamide](/img/structure/B14940905.png)

![4-Amino-7-(3-methoxyphenyl)-3-methyl-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940912.png)
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)

![Methyl 7-(2-methoxy-2-oxoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14940924.png)
